molecular formula C14H9BrN2O3 B5881212 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide

5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide

Katalognummer B5881212
Molekulargewicht: 333.14 g/mol
InChI-Schlüssel: VURFWFPKRLILAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide, also known as BDF-589, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are currently exploring its potential as a therapeutic agent.

Wirkmechanismus

5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide works by inhibiting the activity of a protein called SIRT1, which is involved in regulating cell growth and survival. By inhibiting SIRT1, this compound is able to induce cell death in cancer cells and sensitize them to radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide in lab experiments is its specificity for SIRT1, which allows for the study of SIRT1-dependent cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Zukünftige Richtungen

There are several potential future directions for research on 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. Additionally, researchers are exploring the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs and immune checkpoint inhibitors. Finally, there is interest in exploring the potential use of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.

Synthesemethoden

The synthesis of 5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide involves several steps, including the reaction of 2-formylbenzoic acid with a substituted pyridine to form a pyridylbenzofuran intermediate. The intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the benzofuran ring. Finally, the nicotinamide group is added to the molecule using standard peptide coupling reactions.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)nicotinamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.

Eigenschaften

IUPAC Name

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3/c15-10-3-9(5-16-6-10)13(18)17-11-2-1-8-7-20-14(19)12(8)4-11/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURFWFPKRLILAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.